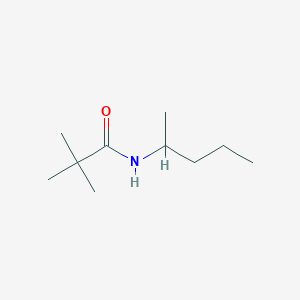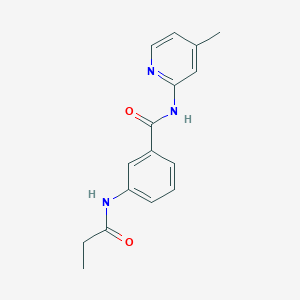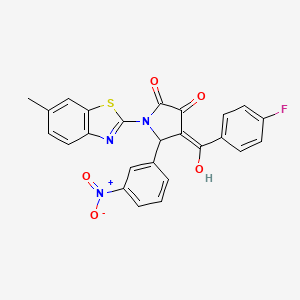![molecular formula C21H22N2O3S B5397279 N-[5-isopropyl-3-(4-morpholinylcarbonyl)-2-thienyl]-3-phenyl-2-propynamide](/img/structure/B5397279.png)
N-[5-isopropyl-3-(4-morpholinylcarbonyl)-2-thienyl]-3-phenyl-2-propynamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-isopropyl-3-(4-morpholinylcarbonyl)-2-thienyl]-3-phenyl-2-propynamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a protein that plays a crucial role in the development and function of B cells, a type of white blood cell that produces antibodies. TAK-659 has shown promising results in preclinical studies as a potential treatment for various types of cancer and autoimmune diseases.
Mecanismo De Acción
N-[5-isopropyl-3-(4-morpholinylcarbonyl)-2-thienyl]-3-phenyl-2-propynamide works by binding to and inhibiting the activity of BTK, a protein that plays a critical role in B cell signaling. BTK is involved in the activation of various downstream signaling pathways that promote B cell survival and proliferation. By inhibiting BTK, N-[5-isopropyl-3-(4-morpholinylcarbonyl)-2-thienyl]-3-phenyl-2-propynamide can effectively block the activation and proliferation of B cells, leading to the suppression of cancer growth and autoimmune disease progression.
Biochemical and Physiological Effects:
N-[5-isopropyl-3-(4-morpholinylcarbonyl)-2-thienyl]-3-phenyl-2-propynamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, N-[5-isopropyl-3-(4-morpholinylcarbonyl)-2-thienyl]-3-phenyl-2-propynamide has been well-tolerated and has demonstrated a low toxicity profile. The main biochemical effect of N-[5-isopropyl-3-(4-morpholinylcarbonyl)-2-thienyl]-3-phenyl-2-propynamide is the inhibition of BTK activity, which leads to the suppression of downstream signaling pathways involved in B cell activation and proliferation. The physiological effects of N-[5-isopropyl-3-(4-morpholinylcarbonyl)-2-thienyl]-3-phenyl-2-propynamide include the suppression of cancer growth and the amelioration of autoimmune disease symptoms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[5-isopropyl-3-(4-morpholinylcarbonyl)-2-thienyl]-3-phenyl-2-propynamide is its specificity for BTK, which makes it a promising candidate for the treatment of diseases that involve B cell dysregulation. N-[5-isopropyl-3-(4-morpholinylcarbonyl)-2-thienyl]-3-phenyl-2-propynamide has also shown good efficacy in preclinical models of cancer and autoimmune diseases, which makes it a promising candidate for further development. However, one limitation of N-[5-isopropyl-3-(4-morpholinylcarbonyl)-2-thienyl]-3-phenyl-2-propynamide is that it may not be effective in all types of cancer and autoimmune diseases, as the efficacy of BTK inhibitors can vary depending on the specific disease and patient population.
Direcciones Futuras
There are several future directions for the development of N-[5-isopropyl-3-(4-morpholinylcarbonyl)-2-thienyl]-3-phenyl-2-propynamide and other BTK inhibitors. One area of focus is the identification of biomarkers that can predict patient response to BTK inhibitors. Another area of focus is the development of combination therapies that can enhance the efficacy of BTK inhibitors in certain types of cancer and autoimmune diseases. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of N-[5-isopropyl-3-(4-morpholinylcarbonyl)-2-thienyl]-3-phenyl-2-propynamide and other BTK inhibitors in larger patient populations.
Métodos De Síntesis
The synthesis of N-[5-isopropyl-3-(4-morpholinylcarbonyl)-2-thienyl]-3-phenyl-2-propynamide involves a multi-step process that starts with the reaction of 2-chloro-5-isopropylthiophene with morpholine to form 5-isopropyl-2-morpholinothiophene. This intermediate is then reacted with 4-(tert-butoxycarbonyl)phenylacetylene to form the propargylamide derivative. Finally, the tert-butoxycarbonyl group is removed by acidic hydrolysis to yield N-[5-isopropyl-3-(4-morpholinylcarbonyl)-2-thienyl]-3-phenyl-2-propynamide.
Aplicaciones Científicas De Investigación
N-[5-isopropyl-3-(4-morpholinylcarbonyl)-2-thienyl]-3-phenyl-2-propynamide has been extensively studied in preclinical models of cancer and autoimmune diseases. In a study published in Cancer Research, N-[5-isopropyl-3-(4-morpholinylcarbonyl)-2-thienyl]-3-phenyl-2-propynamide was shown to inhibit the growth of various types of cancer cells, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. Another study published in the Journal of Immunology demonstrated that N-[5-isopropyl-3-(4-morpholinylcarbonyl)-2-thienyl]-3-phenyl-2-propynamide can effectively suppress the activation and proliferation of B cells in autoimmune diseases such as rheumatoid arthritis and lupus.
Propiedades
IUPAC Name |
N-[3-(morpholine-4-carbonyl)-5-propan-2-ylthiophen-2-yl]-3-phenylprop-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c1-15(2)18-14-17(21(25)23-10-12-26-13-11-23)20(27-18)22-19(24)9-8-16-6-4-3-5-7-16/h3-7,14-15H,10-13H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPOJTWGASQAJFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(S1)NC(=O)C#CC2=CC=CC=C2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-chlorophenyl)-N'-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5397238.png)

![1-phenyl-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5397247.png)
![N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethyl]-2-(3-morpholinyl)acetamide hydrochloride](/img/structure/B5397251.png)
![7-methyl-N-1-naphthyl-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B5397256.png)
![4-benzyl-3-ethyl-1-[3-(5-methyl-1H-tetrazol-1-yl)propyl]-1,4-diazepan-5-one](/img/structure/B5397257.png)
![7-ethyl-1-{[3-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-3-methyl-6,7-dihydroimidazo[1,5-a]pyrazin-8(5H)-one](/img/structure/B5397264.png)
![N-cyclopropyl-2-methyl-7-(3-pyridin-4-ylpropanoyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5397268.png)
![1-[(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]-3-(1-piperidinyl)-2-propanol](/img/structure/B5397271.png)

![ethyl 1-[3-(4-allyl-2-methoxyphenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5397292.png)
![4-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)pyridine](/img/structure/B5397296.png)
![4-methyl-2-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-5,6,7,8-tetrahydroquinazoline](/img/structure/B5397303.png)